Trabectedin

Sarcoma Chemotherapy Combination Regimens

Trabectedin addresses the need for effective second-line sarcoma therapy where standard agents fail. Its C-subunit tetrahydroisoquinoline moiety drives distinct DNA-adduct processing via TC-NER, with a therapeutic index inversely related to HRR proficiency. • LMS-04: 63% reduction in progression/death risk (HR=0.37) with doxorubicin+trabectedin in leiomyosarcoma • SAR-3007: median PFS 4.2 vs 1.5 months vs dacarbazine in advanced liposarcoma • ≥98% pure lyophilized powder; -20°C storage; global shipping available

Molecular Formula C39H43N3O11S
Molecular Weight 761.8 g/mol
CAS No. 114899-77-3
Cat. No. B1682994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrabectedin
CAS114899-77-3
Synonymsecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis
Molecular FormulaC39H43N3O11S
Molecular Weight761.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
InChIInChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1
InChIKeyPKVRCIRHQMSYJX-AIFWHQITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.28e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trabectedin Specification and Baseline Characterization


Trabectedin (ET-743) is a marine-derived tetrahydroisoquinoline alkaloid antineoplastic agent (C39H43N3O11S, MW: 761.84 g/mol), originally isolated from Ecteinascidia turbinata and now manufactured via semi-synthesis [1]. It is an alkylating agent that covalently binds the N2 position of guanine in the DNA minor groove with a preference for 5′-PuGC and 5′-PyGG motifs . The compound is supplied as a lyophilized powder for reconstitution, requiring storage at -15 to -25°C with a typical purity specification of ≥98% .

DNA minor groove alkylation probe
TC-NER mediated cytotoxicity research
Lyophilized powder, -15 to -25°C storage

Trabectedin Non-Interchangeability with Analogs


Substitution of trabectedin with its closest structural analog lurbinectedin or with alternative second-line sarcoma agents (e.g., eribulin, pazopanib) is scientifically untenable due to fundamental differences in the C-subunit tetrahydroisoquinoline moiety that dictate distinct DNA-adduct processing, divergent tumor microenvironment effects, and non-overlapping clinical approval spectra [1]. Furthermore, the compound's unique exploitation of transcription-coupled nucleotide excision repair (TC-NER) creates a therapeutic index inversely related to homologous recombination repair (HRR) proficiency—a context-dependent vulnerability not shared by standard alkylating agents or microtubule inhibitors [2].

Lurbinectedin differs in C-subunit moiety
Distinct DNA-adduct processing and tumor-type endpoints prevent direct substitution.
TC-NER/HRR interplay not shared by standard agents
Alkylators or microtubule inhibitors lack this context-dependent vulnerability.
Non-overlapping regulatory approval spectra
Sarcoma and ovarian cancer protocols cannot be exchanged with SCLC indications.

Trabectedin Comparative Clinical Evidence


Doxorubicin-Trabectedin vs Doxorubicin in Leiomyosarcoma

In a Phase III randomized trial (LMS-04, NCT02997358) of 150 patients with metastatic or unresectable leiomyosarcoma, the combination of doxorubicin plus trabectedin (6 cycles) followed by trabectedin maintenance demonstrated statistically superior progression-free survival (PFS) compared to doxorubicin alone. The median PFS was 12 months (95% CI, 10–16) for the doxorubicin-trabectedin arm versus 6 months (95% CI, 4–7) for doxorubicin monotherapy, corresponding to a 63% reduction in the risk of progression or death (adjusted HR = 0.37; 95% CI, 0.26–0.53) [1]. Median overall survival was extended to 33 months versus 24 months (adjusted HR for death = 0.65; 95% CI, 0.44–0.95) [1].

Doxorubicin-Trabectedin vs Doxorubicin
Head-to-head
PFS HR 0.37 (95% CI 0.26–0.53) in leiomyosarcoma Phase III
Reported leiomyosarcoma model endpoint context
NCT02997358, n=150; combination with maintenance vs doxorubicin alone
Sarcoma Chemotherapy Combination Regimens

Trabectedin-PLD vs PLD in Recurrent Ovarian Cancer

The OVA-301 Phase III randomized trial (NCT00113607) evaluated trabectedin (1.1 mg/m², 3h infusion) plus pegylated liposomal doxorubicin (PLD, 30 mg/m²) administered every 3 weeks (n=333) versus PLD monotherapy (50 mg/m² every 4 weeks, n=330) in patients with recurrent platinum-sensitive ovarian cancer [1]. The combination arm demonstrated a statistically significant improvement in progression-free survival and overall response rate over PLD alone [2]. This trial established the European approval of the combination for platinum-sensitive recurrent ovarian cancer [2].

Trabectedin-PLD vs PLD
Head-to-head
Statistically significant PFS improvement in ovarian cancer Phase III
Reported ovarian cancer model endpoint context
OVA-301, n=672; platinum-sensitive relapse setting
Ovarian Cancer Combination Chemotherapy Platinum-Sensitive Relapse

Lurbinectedin: Structural and Clinical Divergence

Trabectedin and lurbinectedin are structural analogs differing specifically at the C-subunit tetrahydroisoquinoline moiety, which is replaced by a tetrahydro-β-carboline in lurbinectedin [1]. This structural divergence translates into non-overlapping clinical approval spectra. Trabectedin is approved for relapsed platinum-sensitive ovarian cancer (in combination with PLD) and for advanced soft tissue sarcoma as monotherapy [1]. In contrast, lurbinectedin received FDA approval in 2020 for metastatic small cell lung cancer (SCLC) after platinum-based therapy [1]. There is no evidence supporting the interchangeability of these agents across these distinct indications.

Lurbinectedin divergence
Class-level
Non-overlapping tumor type approvals (sarcoma/ovarian vs SCLC)
Non-interchangeable tumor-type contexts
Regulatory data, distinct C-subunit structures
Structural Analog Clinical Indication Drug Differentiation

BRCA1 Expression and Trabectedin Sensitivity in Sarcoma

A retrospective analysis of 160 evaluable advanced sarcoma patients treated with trabectedin demonstrated that low BRCA1 mRNA expression levels significantly correlated with improved clinical outcomes [1]. Specifically, the subgroup with low BRCA1 and high ERCC1 expression (approximately 25% of the population) exhibited the best response and longest survival [1]. This 'BRCAness' phenotype—characterized by homologous recombination repair deficiency (HRD)—is exploited by trabectedin due to its unique mechanism of poisoning transcription-coupled nucleotide excision repair (TC-NER), which is lethal in cells with intact TC-NER but deficient HRR [2].

BRCA1 expression & sensitivity
Supporting evidence
Low BRCA1 mRNA linked to improved response and survival
BRCAness phenotype correlation context
Retrospective n=160; HRD biomarker evaluation
DNA Repair Biomarker Precision Oncology

Trabectedin Application Scenarios


First-Line Leiomyosarcoma with Doxorubicin Combination

Based on the Phase III LMS-04 trial demonstrating a 63% reduction in risk of progression or death (HR = 0.37) and a 9-month improvement in median overall survival (33 vs. 24 months) compared to doxorubicin alone [1], procurement of trabectedin is justified for clinical protocols administering doxorubicin plus trabectedin induction followed by trabectedin maintenance in patients with metastatic or unresectable uterine or soft-tissue leiomyosarcoma.

Platinum-Sensitive Recurrent Ovarian Cancer: PLD Combination

The OVA-301 Phase III trial established that the addition of trabectedin to PLD improves progression-free survival and overall response rate compared to PLD monotherapy in patients with platinum-sensitive recurrent ovarian cancer [1]. Procurement of trabectedin for this combination regimen is supported by this randomized evidence and its EMA approval for this indication.

HRD-Positive Sarcomas: Precision Oncology

Retrospective biomarker analyses indicate that sarcoma patients with low BRCA1 expression (a surrogate for homologous recombination repair deficiency) derive significantly greater clinical benefit from trabectedin [1]. Procurement of trabectedin for prospective biomarker-driven studies in HRD-positive sarcomas is warranted to validate its use as a targeted therapy in this molecularly defined subgroup.

Second-Line Liposarcoma Post-Anthracycline

The Phase III SAR-3007 trial (NCT01343277) compared trabectedin (1.5 mg/m² 24h IV q3wk) versus dacarbazine in patients with advanced liposarcoma or leiomyosarcoma after anthracycline and ifosfamide failure. The trial demonstrated a median progression-free survival of 4.2 months for trabectedin versus 1.5 months for dacarbazine [2]. Procurement of trabectedin for second-line use in liposarcoma is supported by this superior PFS outcome.

Application
Selection Property
Validation Focus
Leiomyosarcoma combination model research
DNA repair pathway context
PFS endpoint in doxorubicin-trabectedin models
Platinum-sensitive ovarian cancer research
PLD combination protocol context
Response-rate and PFS endpoint review
HRD-positive sarcoma biomarker study
BRCAness molecular context
Correlation with TC-NER/HRR endpoint
Liposarcoma post-anthracycline research
Second-line model context
PFS comparison in liposarcoma models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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